Ticagrelor-d7

説明

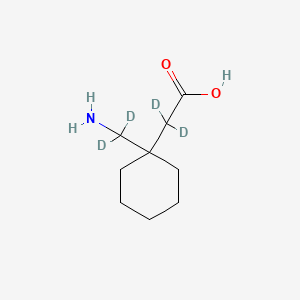

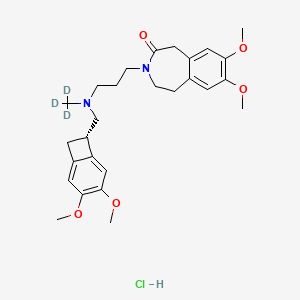

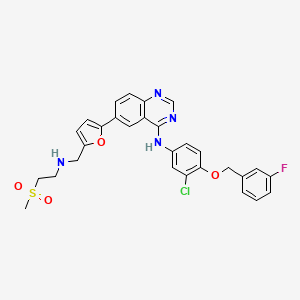

Ticagrelor-d7 is a deuterated form of Ticagrelor, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome (ACS) and other conditions that increase the risk of heart attacks . It is intended for use as an internal standard for the quantification of ticagrelor .

Synthesis Analysis

The synthesis of Ticagrelor, which Ticagrelor-d7 is a deuterated form of, is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . An improved and cost-effective process for preparation of Ticagrelor has been developed .Molecular Structure Analysis

Ticagrelor-d7 is the deuterium labeled Ticagrelor . This means that some hydrogen atoms in the molecular structure of the drug are replaced with deuterium atoms .Chemical Reactions Analysis

The synthesis of Ticagrelor involves a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Physical And Chemical Properties Analysis

Ticagrelor-d7 is a solid off-white substance . It has a molecular formula of C23H21D7F2N6O4S and a molecular weight of 529.6 .科学的研究の応用

Cardiovascular Event Prevention in Acute Coronary Syndromes : Ticagrelor is more effective than clopidogrel in preventing cardiovascular events in patients admitted with acute coronary syndrome, with or without ST-segment elevation. It significantly reduced the rate of death from vascular causes, myocardial infarction, or stroke, without an increase in the rate of overall major bleeding but with an increase in non-procedure-related bleeding (Wallentin et al., 2009).

Pharmacokinetics and Genetic Variability : The pharmacokinetics of Ticagrelor and its active metabolite are influenced by genetic factors like CYP4F2 polymorphisms, which significantly affect drug metabolism and efficacy (Nie et al., 2022).

Analytical Methods for Ticagrelor Determination : Advanced liquid chromatography-tandem mass spectrometry methods have been developed for accurately determining Ticagrelor and its active metabolite in human plasma, which are crucial for pharmacokinetic studies (Marsousi et al., 2020).

Specific Antidote Development : Research has led to the development of an antigen-binding fragment (Fab) antidote for Ticagrelor, which has a high affinity for the drug and can effectively neutralize its effects in cases of bleeding complications (Buchanan et al., 2015).

Drug-Drug Interaction Evaluation : Studies have explored Ticagrelor's interactions with various enzymes like CYP3A4 and CYP3A5, crucial for its metabolism, providing insights into potential drug-drug interactions (Zhou et al., 2011).

Effects on Adenosine Plasma Concentration : Ticagrelor increases adenosine plasma concentration in acute coronary syndrome patients, which could explain some of its non-platelet-directed properties, like influencing adenosine metabolism (Bonello et al., 2014).

Impact on Myocardial Perfusion and Stroke Treatment : There's evidence suggesting that Ticagrelor can enhance adenosine-induced coronary vasodilatory responses in humans and potentially limit myocardial infarct size through adenosine and COX-2 dependent mechanisms (Wittfeldt et al., 2013; Nanhwan et al., 2014).

Role in Other Conditions : Besides its primary use in cardiovascular health, studies are exploring Ticagrelor's role in other conditions like ischemic stroke and peripheral artery disease, with ongoing research to establish its efficacy and safety in these areas (Kubisa et al., 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWJQXRCDYSHL-MHTCSOGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ticagrelor-d7 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。